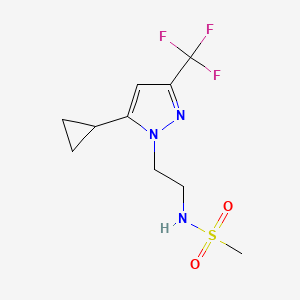
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, also known as CCT245737, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is involved in the DNA damage response pathway, which is responsible for repairing damaged DNA and preventing the propagation of mutations. CCT245737 has shown promise as a potential cancer therapy, as it can sensitize cancer cells to DNA-damaging agents and induce cell death.
Mécanisme D'action
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide works by inhibiting CHK1, a kinase that is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage, and its role is to halt the cell cycle and allow time for DNA repair to occur. By inhibiting CHK1, N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide prevents the cell cycle from being arrested, leading to increased DNA damage and cell death.
Effets Biochimiques Et Physiologiques
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In preclinical models of cancer, it has been shown to inhibit cell proliferation, induce cell death, and sensitize cancer cells to DNA-damaging agents. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is that it has shown efficacy as a single agent and in combination with other therapies, making it a promising candidate for cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several future directions for research on N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide. One area of interest is in combination therapy, where N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is used in combination with other targeted therapies to increase efficacy and reduce toxicity. Another area of interest is in identifying biomarkers that can predict response to N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide, which could help to identify patients who are most likely to benefit from treatment. Finally, there is interest in developing more potent and selective CHK1 inhibitors, which could improve the efficacy and safety of this class of drugs.
Méthodes De Synthèse
The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves several steps, starting with the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole with ethyl bromoacetate to form ethyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with methanesulfonyl chloride to form N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide.
Applications De Recherche Scientifique
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has been extensively studied in preclinical models of cancer, where it has shown efficacy as a single agent and in combination with other therapies. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cell death. N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have a synergistic effect when combined with other targeted therapies.
Propriétés
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O2S/c1-19(17,18)14-4-5-16-8(7-2-3-7)6-9(15-16)10(11,12)13/h6-7,14H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECSDRQALRIGCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

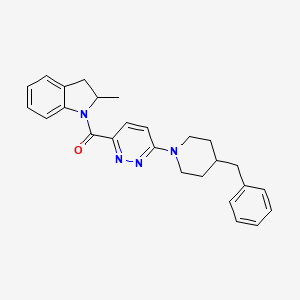
![9b-(4-chlorophenyl)-1-(4-fluorobenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2379689.png)
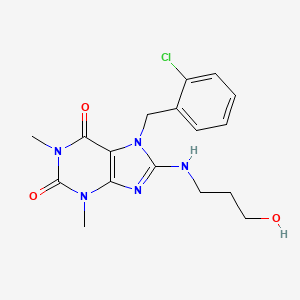
![3-Chloro-5-(trifluoromethyl)-2-pyridinyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propyl sulfide](/img/structure/B2379693.png)
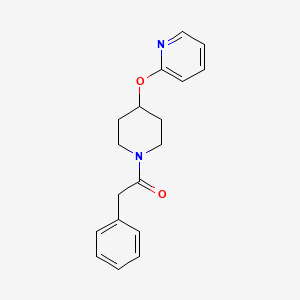
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2379698.png)
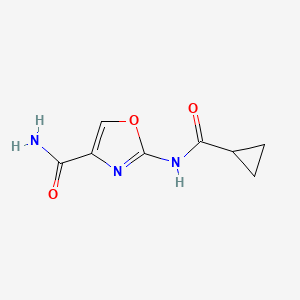
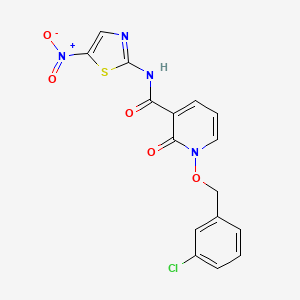
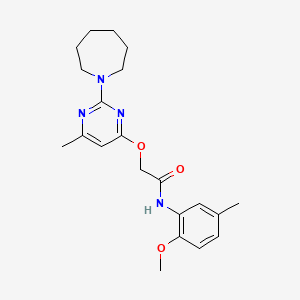
![2-{3,9-dimethyl-7-[(2-methylphenyl)methyl]-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purinyl}acetamide](/img/structure/B2379706.png)
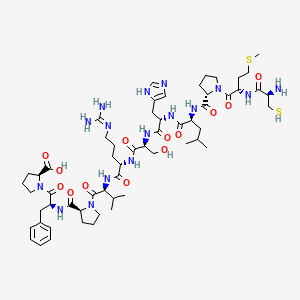
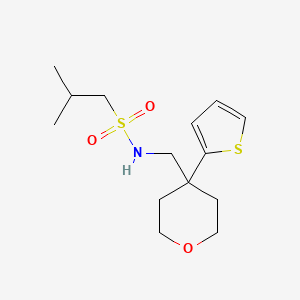
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2379709.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2379710.png)